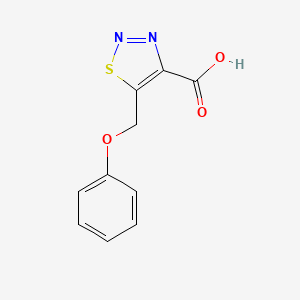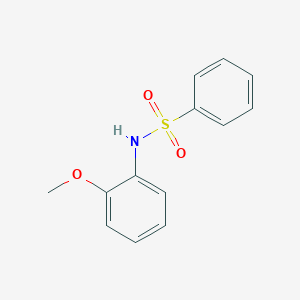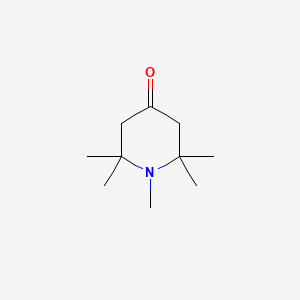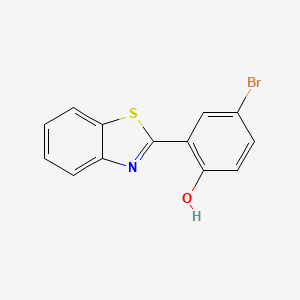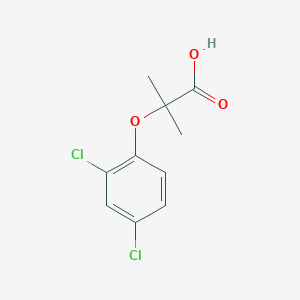
2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid
Vue d'ensemble
Description
2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid is an organic compound. It is a synthetic plant growth regulator that is highly toxic to most broad-leaved plants and relatively non-toxic to monocotyledonous plants . It is usually referred to by its ISO common name 2,4-D .
Synthesis Analysis
The synthesis of 2,4-Dichlorophenoxyacetic acid (2,4-D) from 2,4-dichlorophenol (2,4-DCP) and monochloroacetic acid (MCA) has been reported . The process is designed using a systematic methodology including a literature study, conceptual flow sheet, and process design in more depth .Molecular Structure Analysis
The molecular structure of this compound is represented by the chemical formula C8H6Cl2O3 . It is an aromatic ether that is 2-hydroxypropanoic acid in which the hydroxy group at position 2 has been converted to its 2,4-dichlorophenyl ether .Chemical Reactions Analysis
The detection of 2,4-Dichlorophenoxyacetic acid can be achieved through electrochemical redox electron transfer reactions, making voltammetry an effective approach . The toxicity of the mixture of 2,4-D and 2,4-DCP to Q67 is increasing with the exposure time .Physical And Chemical Properties Analysis
2,4-Dichlorophenoxyacetic acid is a white to yellow powder with a melting point of 140.5 °C . It is soluble in organic solvents and has a molar mass of 221.04 g/mol .Applications De Recherche Scientifique
Environmental Science and Pollution Control
2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid, also known as 2,4-D, has been the subject of extensive research in the field of environmental science and pollution control . It is an organochlorine pesticide that has generated public concern due to its toxicity to human health and the environment . Advanced oxidation processes (AOPs) have been developed to degrade this organic compound . The degradation of 2,4-D is highly efficient in ozonation .
Fluorescent Detection in Food Samples
A new fluorescent assay for 2,4-D has been developed based on covalent organic frameworks (COFs) and MnO2 nanosheets . The fluorescence of COFs is quenched effectively by MnO2 nanosheets . This method has been successfully used to measure 2,4-D in rice, millet, and cucumber samples .
Plant Growth Regulation
2,4-D is a synthetic auxin, which finds application as a plant growth regulator . It is used to increase the latex output of old rubber trees .
Antibody Development
Antibodies that detect 2,4-D can be used in several scientific applications, including Immunohistochemistry, ELISA, and Immunocytochemistry . Monoclonal and polyclonal antibodies for 2,4-D have been developed in Mouse and Rabbit .
Mécanisme D'action
Target of Action
The primary target of 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid, commonly referred to as 2,4-D, is broadleaf weeds . It is a synthetic auxin, a class of plant hormones, and is used extensively as a weed killer on cereal crops and pastures . It is designed to mimic natural auxin at the molecular level .
Mode of Action
2,4-D operates by causing uncontrolled growth in broadleaf weeds, leading to their eventual death . It gets absorbed through the leaves and is transported to the meristem of the plant . According to the US Environmental Protection Agency, 2,4-D kills plants mainly by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production .
Biochemical Pathways
The biochemical pathways affected by 2,4-D involve the degradation of the herbicide by biological agents . The role of bacteria, as well as the enzymes and genes that regulate the 2,4-D degradation, has been widely studied . The degradation process involves several steps, including the formation of 2,4-dichlorophenol (2,4-DCP), a main product of degradation .
Pharmacokinetics
The pharmacokinetics of 2,4-D involves its absorption, distribution, metabolism, and excretion (ADME). A study on rats showed that after oral administration of 2,4-D, the mean maximum serum concentration (Cmax) values and the area under the curve (AUC) values were dose-dependent . The clearance (Cl) values indicated that the compound was eliminated from the body at a rate dependent on the administered dose .
Result of Action
The result of 2,4-D’s action at the molecular and cellular level is the death of the target plants. The uncontrolled growth caused by 2,4-D leads to abnormalities in the plants’ growth patterns, damaging their vascular tissue and eventually leading to their death .
Action Environment
The action of 2,4-D is influenced by environmental factors. It is highly water-soluble, and even after a long period of disuse, considerable amounts of both 2,4-D and its main product of degradation, 2,4-DCP, might be found in nature . The presence of 2,4-D residues in the environment represents a threat to humans and animals through drinking water . The indiscriminate use of 2,4-D represents a high polluting potential, and environmental problems related to the extensive use of this pesticide are of grave concern .
Safety and Hazards
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCPZLUILSFNDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50290919 | |
| Record name | 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50290919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1914-66-5 | |
| Record name | 1914-66-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50290919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

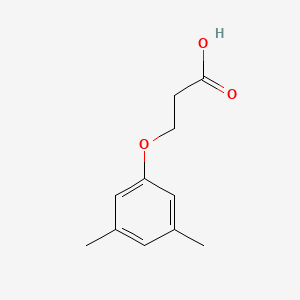




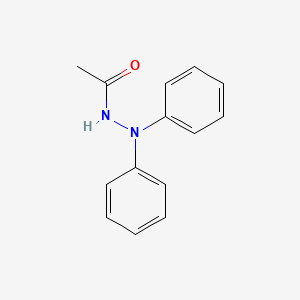
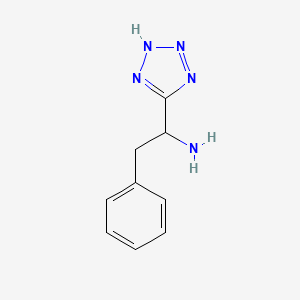
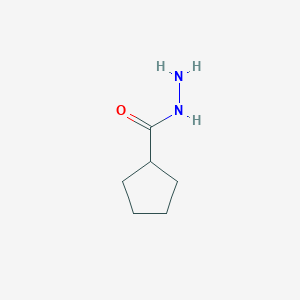
![3-{[(Pyridin-4-yl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B1347273.png)
![[4-Hydroxy-3-[1-hydroxy-2-(1-methyl-2,6-dioxopiperidin-4-yl)ethyl]-1,5-dimethylcyclohexyl] acetate](/img/structure/B1347276.png)
